magnesium;3-methylbut-1-yne;bromide
Description
Magnesium bromide (MgBr₂) is an inorganic compound composed of magnesium and bromine. It exists in anhydrous and hydrated forms (e.g., hexahydrate MgBr₂·6H₂O) and is highly hygroscopic. Key properties include a melting point of 711°C, boiling point of 1250°C, and density of 3.72 g/cm³ . MgBr₂ is soluble in polar solvents like water (102 g/100 mL at 25°C) and ethanol (39.9 g/100 mL at 75°C) . Its applications span catalysis (e.g., aldol reactions), electrolytes for magnesium batteries, and medical uses as a sedative or anticonvulsant .
Properties
CAS No. |
112482-54-9 |
|---|---|
Molecular Formula |
C5H7BrMg |
Molecular Weight |
171.32 g/mol |
IUPAC Name |
magnesium;3-methylbut-1-yne;bromide |
InChI |
InChI=1S/C5H7.BrH.Mg/c1-4-5(2)3;;/h5H,2-3H3;1H;/q-1;;+2/p-1 |
InChI Key |
SICJYJWJLXCCFZ-UHFFFAOYSA-M |
Canonical SMILES |
CC(C)C#[C-].[Mg+2].[Br-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Magnesium;3-methylbut-1-yne;bromide can be synthesized by reacting 3-methylbut-1-yne with magnesium in the presence of an ether solvent. The reaction typically proceeds as follows:
- Dissolve magnesium turnings in dry ether.
- Add 3-methylbut-1-yne to the solution.
- Allow the reaction to proceed at room temperature until the magnesium is fully consumed.
Industrial Production Methods
In an industrial setting, the preparation of this compound follows similar principles but on a larger scale. The reaction is carried out in large reactors with precise control over temperature and solvent purity to ensure high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
Magnesium;3-methylbut-1-yne;bromide undergoes several types of chemical reactions, including:
Nucleophilic Addition: Reacts with carbonyl compounds to form alcohols.
Substitution: Can participate in substitution reactions where the bromide ion is replaced by another nucleophile.
Oxidation and Reduction: Can be involved in redox reactions, although these are less common.
Common Reagents and Conditions
Carbonyl Compounds: Reacts with aldehydes and ketones in the presence of an acid to form secondary and tertiary alcohols.
Halides: Can react with alkyl halides to form new carbon-carbon bonds.
Solvents: Typically requires dry ether or tetrahydrofuran (THF) as solvents to prevent the Grignard reagent from decomposing.
Major Products
Alcohols: Primary, secondary, or tertiary alcohols depending on the carbonyl compound used.
Alkanes: When reacted with water or alcohols, it forms alkanes.
Scientific Research Applications
Magnesium;3-methylbut-1-yne;bromide has several applications in scientific research:
Organic Synthesis: Used to form carbon-carbon bonds in the synthesis of complex organic molecules.
Pharmaceuticals: Plays a role in the synthesis of pharmaceutical intermediates.
Material Science: Used in the preparation of polymers and other advanced materials.
Catalysis: Acts as a catalyst in certain organic reactions.
Mechanism of Action
The mechanism of action of magnesium;3-methylbut-1-yne;bromide involves the nucleophilic attack of the carbon-magnesium bond on electrophilic centers, such as carbonyl groups. This results in the formation of a new carbon-carbon bond and the subsequent formation of an alcohol after protonation.
Comparison with Similar Compounds
Comparison with Similar Compounds
Magnesium Bromide vs. Other Magnesium Halides
MgBr₂ exhibits higher solubility in organic solvents compared to MgCl₂, making it preferable for catalytic and electrolyte applications. MgI₂ has higher water solubility but is less thermally stable .
Catalytic Performance: MgBr₂-Based Systems vs. Alternatives
The bifunctional polymer catalyst TSP-Mg-imi (containing Mg and bromide) demonstrates superior performance in CO₂-epoxide cycloaddition reactions compared to monomeric analogs:
The covalent linkage between the Mg-porphyrin core and imidazolium bromide in TSP-Mg-imi ensures spatial proximity of active sites, enabling synergistic catalysis . In contrast, monomeric systems lack this structural advantage.
Ionic Conductivity in Electrolytes
MgBr₂/DMSO non-aqueous electrolytes outperform many Mg-based systems:
| Electrolyte System | Ionic Conductivity (S/cm) | Temperature (°C) | Activation Energy (Ea, eV) |
|---|---|---|---|
| MgBr₂/DMSO (5.4 M) | 10⁻² | 25 | 0.15 |
| Mg(AlCl₂-EtBu)₂/THF | ~10⁻³ | 25 | 0.25 |
| LiBr/DMSO | ~10⁻³ | 25 | Not reported |
The high conductivity of MgBr₂/DMSO is attributed to increased carrier density and low viscosity at optimal MgBr₂ concentrations (0.16–5.4 M) . LiBr-based systems show lower conductivity due to smaller ion size and reduced mobility.
Comparison with Other Bromide Salts
MgBr₂’s higher conductivity and thermal stability make it more suitable for high-temperature electrochemical applications compared to LiBr or NaBr .
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